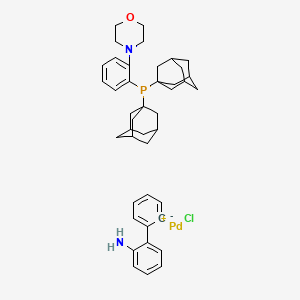
MorDalphos Pd G2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MorDalphos Pd G2 is synthesized through a series of reactions involving the coordination of palladium with phosphine ligands. The synthetic route typically involves the reaction of palladium chloride with the ligand Chloro(2-(di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)] under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the catalyst’s effectiveness in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
MorDalphos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, organometallic reagents, and bases. Typical reaction conditions involve the use of organic solvents such as tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
MorDalphos Pd G2 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of MorDalphos Pd G2 involves the formation of a palladium complex with the phosphine ligand. This complex facilitates the oxidative addition of aryl halides, followed by transmetalation with organometallic reagents and reductive elimination to form the desired cross-coupled product. The molecular targets and pathways involved include the activation of C-H, C-C, and C-N bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- MorDalphos Pd G3
- MorDalphos Pd G4
- RuPhos Pd G2
- sSPhos Pd G2
- XantPhos-Pd-G2
- CyJohnPhos Pd G2
- DavePhos Pd G2
- PCy3 Pd G2
- SPhos Pd G2
Uniqueness
MorDalphos Pd G2 is unique due to its high stability, efficiency, and versatility in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various functional groups make it a valuable catalyst in organic synthesis .
Propriétés
Formule moléculaire |
C42H52ClN2OPPd |
|---|---|
Poids moléculaire |
773.7 g/mol |
Nom IUPAC |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chloropalladium(1+);2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
XGHLNKWZWRCGRA-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
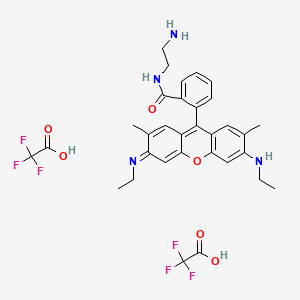

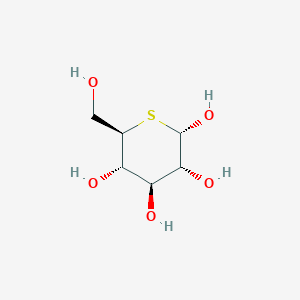
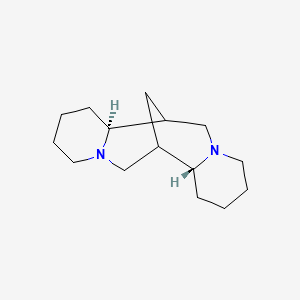

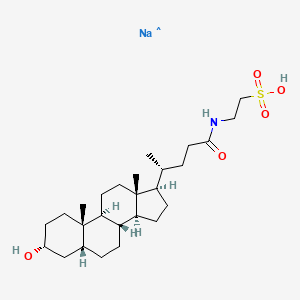
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)



